![molecular formula C15H25NO3 B8595175 Ethyl 4-[cyclopropyl(oxetan-3-yl)amino]cyclohexane-1-carboxylate](/img/structure/B8595175.png)
Ethyl 4-[cyclopropyl(oxetan-3-yl)amino]cyclohexane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-[cyclopropyl(oxetan-3-yl)amino]cyclohexane-1-carboxylate is a complex organic compound that features a cyclopropyl group, an oxetane ring, and a cyclohexane carboxylate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[cyclopropyl(oxetan-3-yl)amino]cyclohexane-1-carboxylate typically involves multiple steps, including the formation of the oxetane ring and the cyclopropyl group. One common approach is to start with cyclohexanecarboxylate and introduce the cyclopropyl group through a cyclopropanation reaction. The oxetane ring can be formed via an intramolecular cyclization reaction. The final step involves the esterification of the carboxylate group with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for cyclopropanation and specialized catalysts for the cyclization reactions. The esterification process is typically carried out in large-scale reactors with continuous monitoring of reaction parameters to ensure consistency and quality.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-[cyclopropyl(oxetan-3-yl)amino]cyclohexane-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxetane ring or the cyclopropyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other nucleophiles in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 4-[cyclopropyl(oxetan-3-yl)amino]cyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Ethyl 4-[cyclopropyl(oxetan-3-yl)amino]cyclohexane-1-carboxylate involves its interaction with specific molecular targets. The oxetane ring and cyclopropyl group are known to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways by binding to DNA or proteins, leading to changes in cellular function and signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 4-(cyclopropylamino)cyclohexanecarboxylate
- Ethyl 4-(oxetan-3-ylamino)cyclohexanecarboxylate
- Cyclopropyl(oxetan-3-yl)amine
Uniqueness
Ethyl 4-[cyclopropyl(oxetan-3-yl)amino]cyclohexane-1-carboxylate is unique due to the presence of both the cyclopropyl group and the oxetane ring in the same molecule. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C15H25NO3 |
|---|---|
Poids moléculaire |
267.36 g/mol |
Nom IUPAC |
ethyl 4-[cyclopropyl(oxetan-3-yl)amino]cyclohexane-1-carboxylate |
InChI |
InChI=1S/C15H25NO3/c1-2-19-15(17)11-3-5-12(6-4-11)16(13-7-8-13)14-9-18-10-14/h11-14H,2-10H2,1H3 |
Clé InChI |
VBMCOGXPYLZKPQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CCC(CC1)N(C2CC2)C3COC3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
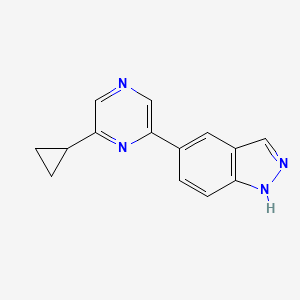
![ethyl 1-[(5-bromo-2-hydroxyphenyl)methyl]-5-methylpyrazole-3-carboxylate](/img/structure/B8595102.png)
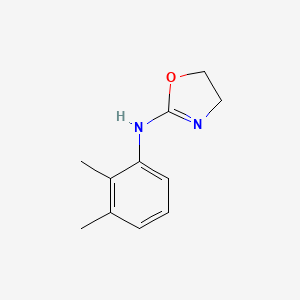
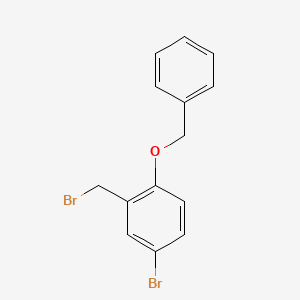
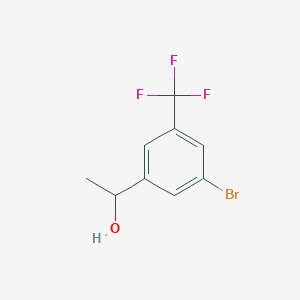
![2-[(2,5-dichloro-6-oxopyrimidin-1-yl)methyl]benzonitrile](/img/structure/B8595131.png)
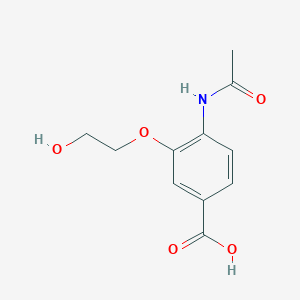
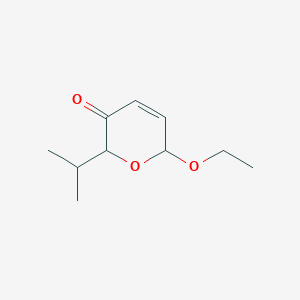
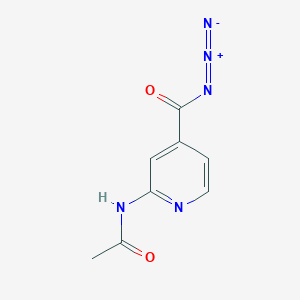
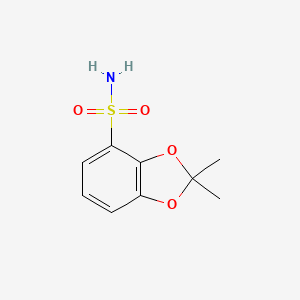
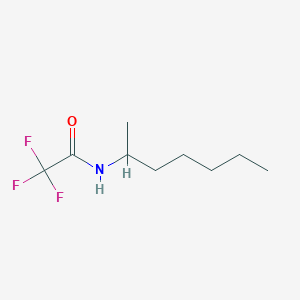
![Dimethyl {[benzyl(hydroxy)amino]methyl}phosphonate](/img/structure/B8595168.png)
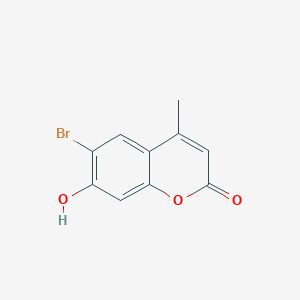
![Pyrrolidino[1,2-e]-4H-1,3,5-dithiazine, 2,4-dimethyl](/img/structure/B8595188.png)
